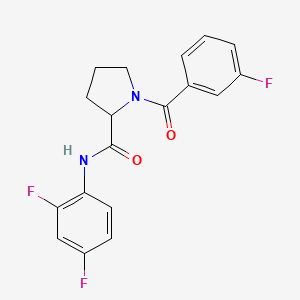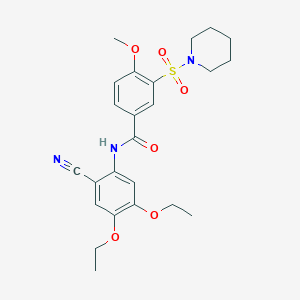
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide, also known as DFP-10825, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide's mechanism of action is believed to be due to its ability to selectively inhibit VGLUT1 and disrupt mitochondrial function. VGLUT1 is responsible for the uptake of glutamate into synaptic vesicles, which is necessary for the release of glutamate into the synaptic cleft. By inhibiting VGLUT1, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide reduces the release of glutamate, leading to a decrease in synaptic transmission.
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide also disrupts the function of the mitochondrial respiratory chain, leading to oxidative stress and cell death. This disruption is believed to be due to the compound's ability to inhibit complex I of the respiratory chain, which is responsible for the production of ATP.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to selectively inhibit VGLUT1 and disrupt mitochondrial function, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to induce autophagy, a process by which cells degrade and recycle damaged or unwanted cellular components.
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has also been shown to induce apoptosis, a process by which cells undergo programmed cell death. This induction of apoptosis is believed to be due to the compound's ability to disrupt mitochondrial function and induce oxidative stress.
实验室实验的优点和局限性
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has several advantages for lab experiments, including its ability to selectively inhibit VGLUT1 and disrupt mitochondrial function. These properties make it a valuable tool for studying the mechanisms of various diseases and developing new treatments.
However, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide also has several limitations for lab experiments, including its potential toxicity and the need for careful handling and storage. Additionally, the compound's mechanism of action may not be fully understood, which could limit its use in certain experiments.
未来方向
There are several future directions for research on N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide, including further studies on its mechanism of action and its potential therapeutic applications in various diseases. Additionally, the compound's potential toxicity and the need for careful handling and storage should be further investigated to ensure its safety in lab experiments.
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide's ability to selectively inhibit VGLUT1 and disrupt mitochondrial function also makes it a valuable tool for developing new treatments for various diseases. Future research should focus on identifying new targets and developing new compounds based on N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide's properties.
Conclusion:
In conclusion, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. The compound's ability to selectively inhibit VGLUT1 and disrupt mitochondrial function makes it a valuable tool for studying the mechanisms of various diseases and developing new treatments. However, its potential toxicity and the need for careful handling and storage should be further investigated to ensure its safety in lab experiments. Future research should focus on identifying new targets and developing new compounds based on N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide's properties.
合成方法
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide can be synthesized using a variety of methods, including the reaction of 2,4-difluoroaniline with 3-fluorobenzoyl chloride followed by the addition of proline and an amine coupling reagent. This method has been optimized to achieve high yields and purity of the compound.
科学研究应用
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to be a potent and selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1), which plays a crucial role in the release of glutamate, a major neurotransmitter in the brain. This inhibition of VGLUT1 has potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, Parkinson's disease, and depression.
In cancer research, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. This inhibition is believed to be due to the compound's ability to disrupt the function of the mitochondrial respiratory chain, leading to oxidative stress and cell death.
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has also been studied for its potential as a drug discovery tool. The compound's ability to selectively inhibit VGLUT1 and disrupt mitochondrial function makes it a valuable tool for studying the mechanisms of various diseases and developing new treatments.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-12-4-1-3-11(9-12)18(25)23-8-2-5-16(23)17(24)22-15-7-6-13(20)10-14(15)21/h1,3-4,6-7,9-10,16H,2,5,8H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWCOIFNIQWADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC=C2)F)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-3-[(4-chlorophenyl)sulfonyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5963798.png)

![2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B5963807.png)
![methyl 4-({[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5963822.png)
![1-(1,3-benzodioxol-5-ylcarbonyl)-4-[3-(trifluoromethyl)benzyl]piperazine hydrochloride](/img/structure/B5963841.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)(3-isoxazolylmethyl)methylamine](/img/structure/B5963848.png)
![N-benzyl-1'-[(5-methyl-2-furyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5963853.png)
![ethyl 1,2-dimethyl-5-[(phenoxyacetyl)oxy]-1H-benzo[g]indole-3-carboxylate](/img/structure/B5963861.png)
![[1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]methanol](/img/structure/B5963865.png)
![{1-[3-(4-methoxyphenyl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B5963875.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B5963893.png)
![1-(2-furylmethyl)-N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B5963902.png)
![N-[3-(acetylamino)phenyl]-1-propionyl-4-piperidinecarboxamide](/img/structure/B5963903.png)
